Home > Products > Screening Compounds P80590 > 6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide
6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide - 955314-16-6

6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide

Catalog Number: EVT-3049601
CAS Number: 955314-16-6
Molecular Formula: C15H10ClN3O2
Molecular Weight: 299.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives

Compound Description: This series of eighteen derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide were synthesized and characterized using various spectroscopic methods (FT-IR, NMR, and HRMS). These compounds were investigated as potential anticancer agents and displayed varying degrees of antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines.

Relevance: These compounds share the core structure of 6-chloro-4-hydroxy-quinoline-3-carboxamide with the target compound. The key difference lies in the replacement of the pyridine ring with a phenyl ring directly attached to the nitrogen of the carboxamide group in the N-Phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives.

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

Compound Description: RS4690 is a racemic compound identified through structure-based virtual screening studies as a potential Dishevelled 1 (DVL1) binding inhibitor. Its (S)-enantiomer specifically demonstrated promising DVL1 inhibition (EC50 0.49 ± 0.11 μM) and inhibited the growth of HCT116 cells expressing wild-type APC (EC50 7.1 ± 0.6 μM). This compound also induced a high level of reactive oxygen species (ROS) production in these cells.

Relevance: While RS4690 has a different core structure (indole-2-carboxamide) compared to 6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide, it shares the presence of a chloro-substituted aromatic ring and a carboxamide moiety linked to a pyridyl group through a methylene spacer. This structural similarity suggests potential overlapping binding interactions with certain targets.

1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

Compound Description: AMG 458 is a pyrazolone-based selective inhibitor of the receptor tyrosine kinase c-Met. This compound demonstrates significant oral bioavailability and effectively inhibits tumor growth in NIH3T3/TPR-Met and U-87 MG xenograft models without causing adverse effects on body weight.

Relevance: Although AMG 458 possesses a distinct pyrazolone core structure, it shares the common feature of a carboxamide linked to a pyridin-2-yl group with 6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide. This similarity highlights the potential importance of this moiety for interacting with specific biological targets.

3-((4-chloro-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)amino)-N-methylthiophene-2-carboxamide

Compound Description: This 1,3,5-triazine derivative was synthesized and characterized using various spectroscopic techniques (NMR, HRMS, FT-IR) and single-crystal X-ray diffraction. The compound was further investigated as a potential focal adhesion kinase (FAK) inhibitor.

Relevance: Though structurally different, this compound exhibits a carboxamide moiety linked to a heteroaromatic ring (thiophene), similar to 6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide, where the carboxamide is linked to a pyridine ring. This shared feature suggests potential for comparable binding interactions with certain targets.

N-(2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (BMS-566419)

Compound Description: BMS-566419 is a potent and novel acridone-based inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor. This compound was developed with the aim of reducing gastrointestinal (GI) toxicity often associated with the current IMPDH inhibitor, mycophenolate mofetil (MMF). BMS-566419 demonstrated efficacy and better GI tolerability compared to MMF when administered orally in a rat adjuvant arthritis model.

Relevance: Despite having a different core structure (acridone) compared to 6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide, BMS-566419 shares the presence of a carboxamide group linked to a substituted pyridyl ring. This structural similarity might suggest potential overlapping binding interactions with specific target proteins.

5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide (Laquinimod)

Compound Description: Laquinimod is an oral drug currently undergoing clinical trials for treating multiple sclerosis. The final step in its synthesis involves a high-yielding aminolysis reaction of an ester precursor with N-ethylaniline. Laquinimod exists in equilibrium with its ester precursor, and methanol removal during the reaction is crucial for obtaining high yields of Laquinimod.

Relevance: Laquinimod shares a highly similar structure with 6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide. Both compounds possess a 6-chloro-4-hydroxy-quinoline-3-carboxamide core. The key difference lies in the substituent on the carboxamide nitrogen. Laquinimod has an N-ethyl-N-phenyl group while the target compound has a pyridin-2-yl group.

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor currently in Phase II clinical trials for various cancers. It shows extensive protein binding, favorable pharmacokinetic properties, and is metabolically stable in several species.

Relevance: Although GDC-0449 has a benzamide core structure, it shares the presence of a chloro-substituted aromatic ring and, importantly, a pyridin-2-yl substituent directly linked to another aromatic ring, similar to 6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide. This structural feature might contribute to interactions with similar biological targets.

N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl)phenyl)cyclopropane carboxamide Derivatives

Compound Description: This series of cyanopyridine derivatives were synthesized via condensation reactions of chalcone derivatives with malononitrile in the presence of ammonium acetate. These compounds were characterized using spectroscopic methods (IR, NMR, and Mass) and evaluated for their antimicrobial activity.

Relevance: While these compounds have a cyclopropane carboxamide core instead of a quinoline core, they share a crucial structural similarity with 6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide - the presence of an aryl-substituted pyridin-2-yl group connected to another aromatic ring via a single bond.

N-ethyl-N-phenyl-1,2-dihydro-4-hydroxy-5-chloro-1-methyl-2-oxoquinoline-3-carboxamide

Compound Description: This compound is a deuterated derivative of N-ethyl-N-phenyl-1,2-dihydro-4-hydroxy-5-chloro-1-methyl-2-oxoquinoline-3-carboxamide.

Relevance: This compound exhibits high structural similarity to 6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide, possessing the same core structure with a variation only in the substituent attached to the carboxamide nitrogen. It demonstrates the impact of different substituents on the properties of the quinolone-3-carboxamide scaffold.

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxypyridin-3-yl)benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM103)

Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor designed for superior inhibition of leukotriene synthesis. This compound exhibits excellent pharmacokinetics and safety profiles in preclinical studies and has successfully completed Phase 1 trials in healthy volunteers.

Relevance: While AM103 features an indole core structure, it shares a significant structural similarity with 6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide. Both compounds possess a pyridin-2-ylmethoxy group attached to their respective core structures, indicating a potential for similar interactions with certain biological targets.

Properties

CAS Number

955314-16-6

Product Name

6-chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide

IUPAC Name

6-chloro-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71

InChI

InChI=1S/C15H10ClN3O2/c16-9-4-5-12-10(7-9)14(20)11(8-18-12)15(21)19-13-3-1-2-6-17-13/h1-8H,(H,18,20)(H,17,19,21)

InChI Key

MJDLSDLOQIAVCP-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.